Lipophilicity Advantage: LogP Increase of 0.39 Units Over the 3-Acetyl Analog
N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide (target) exhibits a computed LogP of 2.3671, compared to 1.977 for its closest structural analog N-[3-(3-acetyl-2-oxopiperidin-1-yl)phenyl]acetamide, representing a LogP increase of 0.39 units attributable to the additional methylene in the propanoyl vs. acetyl substituent . Both values were computed using the same algorithm from the same vendor database, ensuring comparability .
| Evidence Dimension | Octanol-water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.3671 |
| Comparator Or Baseline | N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide (CAS 2060061-48-3): LogP = 1.977 |
| Quantified Difference | ΔLogP = +0.3901 (approximately +0.39 log units; ~2.5-fold increase in lipophilicity) |
| Conditions | In silico predicted LogP; both values from leyan.com computed property database using consistent methodology |
Why This Matters
A ΔLogP of +0.39 suggests measurably enhanced passive membrane permeability and potential central nervous system (CNS) penetration for the propanoyl analog, which is relevant when selecting compounds for intracellular target engagement or blood-brain barrier penetration studies.
